![molecular formula C39H65N5O8 B609191 MMAF (Monomethylauristatin F) CAS No. 745017-94-1](/img/structure/B609191.png)
MMAF (Monomethylauristatin F)
Overview
Description
Synthesis Analysis
A simple liquid chromatography–quadrupole-time-of-flight–mass spectrometric assay (LC-TOF-MS/MS) has been developed for the evaluation of metabolism and pharmacokinetic (PK) characteristics of MMAF in rat . The PK studies showed that the bioavailability of MMAF was 0% with high clearance .Molecular Structure Analysis
The molecular formula of MMAF is C39H65N5O8 . The molecular weight is 731.96 . MMAF is actually desmethyl-auristatin F; that is, the N-terminal amino group has only one methyl substituent instead of two as in auristatin F itself .Chemical Reactions Analysis
MMAF is a potent tubulin polymerization inhibitor and is used as an antitumor agent . MMAF is widely used as a cytotoxic component of antibody-drug conjugates (ADCs) such as vorsetuzumab mafodotin and SGN-CD19A .Physical And Chemical Properties Analysis
The molecular weight of MMAF is 731.96 . The molecular formula is C39H65N5O8 . MMAF is a new auristatin derivative with a similar structure to MMAE .Scientific Research Applications
Drug Delivery Systems : MMAF has been utilized in novel drug delivery systems, including a dendritic β-galactosidase-responsive folate-MMAF conjugate targeting FR-positive cancer cells, showing potent cancer cell-killing capabilities at low nanomolar concentrations (Alsarraf et al., 2015).
Nanoparticle Systems : A study developed MMAF-loaded nanoparticles composed of bombesin-tethered ROS-responsive micelles. These micelles demonstrated improved cellular uptake and intracellular release of MMAF, suggesting potential in anticancer therapy (Kim et al., 2021).
Targeted Cancer Therapy : Research on a legumain protease-activated MMAF prodrug showed its ability to target cell surface glycoprotein integrin αvβ3, inducing death in cancer cells expressing this integrin. The prodrug demonstrated effectiveness in reducing tumor growth and metastasis with lower toxicity compared to MMAE, a related compound (Liu et al., 2012).
Antibody-Drug Conjugates (ADCs) : An engineered anti-CD70 antibody conjugated to MMAF showed potent antitumor activity in renal cell cancer and glioblastoma models. This research highlights the importance of isotype and Fcγ receptor binding in ADC properties (McDonagh et al., 2008).
First-in-Human Clinical Trials : A first-in-human trial of an anti-5T4 antibody-MMAF conjugate in patients with advanced solid tumors showed the safety and preliminary antitumor activity of this ADC. The study determined the maximum tolerated dose and reported ocular toxicities as dose-limiting toxicities (Shapiro et al., 2017).
Glucuronide Prodrug : A glucuronide prodrug of MMAE demonstrated significantly reduced toxicity compared to the parent drug. It released MMAE in the presence of β-glucuronidase, leading to potent cytotoxicity against cancer cell lines and showing potential for selective treatment of solid tumors (Legigan et al., 2013).
Safety And Hazards
Future Directions
The therapeutic landscape in multiple myeloma (MM) has changed dramatically over the last 2 decades . With the introduction of novel immunotherapies, patients with MM can expect deeper responses, longer remissions, and improved overall survival . The success of an ADC relies on various factors, including the type of payload, such as MMAF .
properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNYXJJRJQHNW-DEMKXPNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031563 | |
Record name | Monomethyl auristatin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mmaf | |
CAS RN |
745017-94-1 | |
Record name | Monomethyl auristatin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOMETHYL AURISTATIN F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z1AI9IW5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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